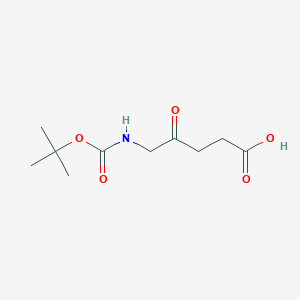

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid

描述

属性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-6-7(12)4-5-8(13)14/h4-6H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLUNXGTJHDHIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591998 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72072-06-1 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary target of N-Boc-5-aminolevulinic acid is the heme synthesis pathway in cells. This compound is a derivative of 5-aminolevulinic acid (5-ALA), which is a key precursor in the biosynthesis of heme, a vital component of hemoglobin, cytochromes and other hemoproteins.

Mode of Action

N-Boc-5-aminolevulinic acid acts as a prodrug. After administration, it is metabolized and deprotected under physiological conditions to release 5-ALA. The released 5-ALA is then utilized by the heme biosynthesis pathway within the cell. The conversion of 5-ALA to protoporphyrin IX (PpIX), an intermediate in heme synthesis, is believed to be the key step influenced by this compound.

Biochemical Pathways

The biochemical pathway primarily affected by N-Boc-5-aminolevulinic acid is the heme synthesis pathway. Within this pathway, 5-ALA is converted into porphobilinogen (PBG) by the enzyme ALA dehydratase (ALAD). Two molecules of PBG are then condensed to form porphyrins, which are subsequently converted into heme. By increasing the availability of 5-ALA, N-Boc-5-aminolevulinic acid effectively enhances the production of heme and other tetrapyrroles.

Pharmacokinetics

It is known that the compound is metabolized to release 5-ala, which is then incorporated into the heme synthesis pathway

Result of Action

The primary result of N-Boc-5-aminolevulinic acid’s action is an increase in the production of heme and other tetrapyrroles within the cell. This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in the context of photodynamic therapy, the accumulation of PpIX can lead to cell death when exposed to light.

Action Environment

The action, efficacy, and stability of N-Boc-5-aminolevulinic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of deprotection and release of 5-ALA. Additionally, the presence of other substances, such as certain ions or enzymes, may also influence the compound’s action

生化分析

Biochemical Properties

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that catalyze the breakdown of proteins into smaller peptides or amino acids. The nature of these interactions often involves the formation of peptide bonds, where this compound acts as a substrate or intermediate. Additionally, this compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By altering kinase activity, this compound can impact processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by acting as a regulator of transcription factors, thereby influencing the expression of specific genes involved in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing the breakdown of proteins. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression are also a part of the molecular mechanism, where this compound can influence the transcription of genes involved in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade under others. For example, this compound is stable at room temperature but can degrade when exposed to high temperatures or acidic conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity. These studies highlight the importance of dosage optimization in the use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its conversion into other metabolites. For instance, this compound can be metabolized by aminopeptidases, which remove the tert-butoxycarbonyl group, resulting in the formation of 4-oxopentanoic acid. This metabolic conversion can affect the levels of metabolites and the overall metabolic flux within cells. Additionally, this compound can influence the activity of enzymes involved in amino acid metabolism, thereby impacting the synthesis and degradation of amino acids.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in tissues with active amino acid metabolism.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be targeted to the endoplasmic reticulum, where it can participate in protein synthesis and folding.

生物活性

5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid (Boc-Glu) is a compound that has garnered attention in biochemical research due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of Boc-Glu, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Boc-Glu is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino group of glutamic acid. Its molecular structure is represented as follows:

The compound's properties make it suitable for various biological applications, including drug development and enzyme modulation.

The biological activity of Boc-Glu is primarily attributed to its ability to interact with specific molecular targets, leading to various biochemical effects:

- Enzyme Inhibition : Boc-Glu has been studied for its role as an inhibitor of β-secretase (BACE-1), an enzyme implicated in Alzheimer’s disease. Research indicates that Boc-Glu derivatives can significantly reduce BACE-1 expression in neuronal cell lines, suggesting potential therapeutic applications in neurodegenerative disorders .

- Anticancer Activity : Studies have shown that Boc-Glu derivatives exhibit cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to inhibit cell growth effectively, comparable to established chemotherapeutic agents like tamoxifen and olaparib .

Case Studies

- Inhibition of BACE-1 :

- Antitumor Efficacy :

Data Tables

| Compound | Cell Line | IC50 (μM) | Effectiveness |

|---|---|---|---|

| Boc-Glu | MCF-7 | 15 | Significant inhibition at 72h |

| Boc-Glu | MDA-MB-231 | 20 | Comparable to tamoxifen |

| Derivative A | SK-BR-3 | 18 | Non-toxic to MCF-10A |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with 5-Oxopentanoic Acid Backbones

(a) (R)-4-Benzamido-5-oxopentanoic Acid Derivatives

- Lorglumide and CR 2194 (compound 28) are nonpeptidic antagonists of cholecystokinin (CCK) receptors. These derivatives feature a benzamido group at the 4-position and modifications such as azaspiro[4.5]decan-8-yl substituents. CR 2194 exhibits high selectivity for gastrin (CCK-B1) receptors, with in vivo inhibitory activity (ID₅₀: 8.7–24.2 mg/kg in dogs) . Key differences: The absence of the Boc group in these compounds allows direct interaction with receptors, contrasting with the protective role of Boc in the target compound .

(b) 5-{[4-(4-tert-Butylphenoxy)phenyl]amino}-5-oxopentanoic Acid (CAS 356089-70-8)

- This analogue replaces the Boc group with a 4-tert-butylphenoxy-substituted anilino moiety. Molecular weight: 355.43 g/mol (C₂₁H₂₅NO₄), significantly higher than the target compound. Application: Used as an intermediate in drug discovery, likely for its lipophilic properties .

(c) 5-{4-[(3-Methylbutanoyl)amino]anilino}-5-oxopentanoic Acid (CAS BBB/807)

- Features an isobutyrylamino substituent on the phenyl ring. Molecular formula: C₁₅H₂₀N₂O₄ (FW 292.34). Role: Demonstrates how acylated aromatic amines enhance binding affinity in receptor-targeted molecules .

Caspase-3 Inhibitors with Pentanoic Acid Moieties

M867 (Caspase-3 Inhibitor)

- Structure: (3S)-3-({(2S)-2-[5-tert-butyl-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-2-oxopyrazin-1(2H)-yl]butanoyl}amino)-5-[methyl(pentyl)amino]-4-oxopentanoic acid. Key feature: Incorporates a methyl(pentyl)amino group and oxadiazole ring, enhancing enzyme inhibition potency. Application: Used to study apoptosis pathways in sepsis models .

(R)-4-((R)-4-((R)-4-Amino-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanoic Acid (Reference Example 97)

- Structure: Contains three Boc-protected amino groups and a fluorenylmethyloxycarbonyl (Fmoc) group. Molecular weight: 574 g/mol (LC-MS). Application: Highlights the use of Boc groups in multi-step peptide synthesis .

3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid (CAS 232595-59-4)

Comparative Data Table

Key Research Findings

Boc Group Utility: The Boc group in this compound enhances stability during synthetic processes, unlike unprotected analogues like CR 2194, which prioritize receptor binding .

Structural Flexibility : Derivatives with aromatic or heterocyclic substituents (e.g., M867) exhibit specialized bioactivity, whereas aliphatic variants are preferred in peptide elongation .

Safety Profile : The target compound’s hazard profile (H315-H319-H335) is milder compared to caspase inhibitors like M867, which may involve higher toxicity due to complex functionalities .

准备方法

Reaction Steps:

-

- 5-Amino-4-oxopentanoic acid is used as the base compound.

-

- Di-tert-butyl dicarbonate (Boc₂O) as the Boc-protecting agent.

- A suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

- A base like triethylamine (TEA) or potassium carbonate to neutralize the acidic byproducts.

-

- Dissolve 5-amino-4-oxopentanoic acid in THF or DCM at room temperature.

- Slowly add di-tert-butyl dicarbonate while stirring.

- Add triethylamine to maintain basicity.

- Stir the reaction mixture for several hours at room temperature or slightly elevated temperatures (~30–40°C).

- Monitor the reaction progress using thin-layer chromatography (TLC).

-

- Extract the product into an organic phase.

- Wash with water and brine to remove impurities.

- Dry over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

- Purify the crude product using column chromatography with a silica gel column and a gradient of hexane/ethyl acetate as the eluent.

Key Reaction:

$$

\text{R-NH}2 + (\text{Boc}2\text{O}) \rightarrow \text{R-NH-Boc}

$$

Synthesis Using Potassium Carbonate and Di-tert-butyl Dicarbonate

Description:

This method involves neutralizing the reaction medium with potassium carbonate to ensure efficient Boc protection.

Reaction Steps:

-

- Potassium carbonate as a base.

- Di-tert-butyl dicarbonate as the Boc reagent.

- Water and 1,4-dioxane as solvents.

-

- Dissolve 5-amino-4-oxopentanoic acid in a mixture of water and dioxane at 15–20°C.

- Slowly add potassium carbonate to adjust pH.

- Cool the solution to 0–5°C and add di-tert-butyl dicarbonate dropwise.

- Stir for approximately 10–11 hours while gradually raising the temperature to 25–30°C.

-

- Remove solvents under vacuum at temperatures below 45°C.

- Extract into ethyl acetate, separate layers, and wash organic layers with water.

- Dry and concentrate under reduced pressure.

Yield:

High yields (~75–80%) are typically achieved in this process.

Alternative Synthesis via Intermediate Derivatives

Description:

An alternative route involves intermediate derivatives such as methyl esters or hydroxypentanoates, which are subsequently converted to the target compound.

Example:

- Start with methyl 4-hydroxy-5-(tert-butoxycarbonyl)aminopentanoate.

- Perform hydrolysis under acidic or basic conditions to yield 5-((tert-butoxycarbonyl)amino)-4-oxopentanoic acid.

Data Table: Reagents and Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate | THF or DCM | RT | ~6 hours | ~75 |

| Neutralization | Potassium carbonate | Water/Dioxane | 15–30°C | ~11 hours | ~80 |

| Hydrolysis of Esters | Acid/Base catalyst | Water/Alcohol | RT | ~8 hours | ~70 |

Notes on Optimization

Reaction Monitoring:

TLC or high-performance liquid chromatography (HPLC) can be used to monitor reaction progress and ensure complete conversion of starting materials.Purity Assessment:

The final product's purity can be verified using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), or infrared (IR) spectroscopy.Safety Precautions: Handle di-tert-butyl dicarbonate with care due to its reactive nature. Conduct reactions in a fume hood with appropriate personal protective equipment (PPE).

常见问题

Q. What is a standard synthetic route for 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid, and how is purity ensured?

A validated synthesis involves reacting 5-aminolevulinic acid (5-ALA) hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in methanol, using NaHCO₃ as a base. The reaction proceeds at room temperature overnight, followed by filtration to remove solids. After solvent evaporation, the crude product is dissolved in water, acidified to pH 2 with KHSO₄, and extracted with ethyl acetate. Purification via silica gel column chromatography (CH₂Cl₂/MeOH, 10:1) yields the Boc-protected compound in 90% purity. Melting point analysis (72–74°C) and TLC are used to confirm identity and purity .

Q. How does the tert-butoxycarbonyl (Boc) group function in protecting amino groups during peptide synthesis?

The Boc group acts as a temporary protective moiety for primary amines, preventing undesired side reactions (e.g., acylation or oxidation) during peptide elongation. It is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions (e.g., trifluoroacetic acid). This enables sequential deprotection and coupling in solid-phase peptide synthesis (SPPS). The steric bulk of the tert-butyl group also minimizes racemization during activation of the carboxyl group .

Q. What chromatographic methods are effective in purifying this compound post-synthesis?

Silica gel column chromatography with a gradient of dichloromethane and methanol (10:1) is widely used. For analytical validation, reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm) ensures high resolution. Preparative TLC (silica GF254) with similar solvent systems can isolate small-scale batches. Confirmation via ¹H/¹³C NMR and mass spectrometry is recommended to verify structural integrity .

Advanced Research Questions

Q. How is this compound utilized in the design of zwitterionic polymers for biomedical applications?

The compound serves as a precursor for zwitterionic monomers in polymer chemistry. For example, it is functionalized into vinyl derivatives (e.g., acrylates, methacrylates) to create polymers with balanced cationic (amino) and anionic (carboxyl) groups. These polymers exhibit anti-fouling properties, making them suitable for coatings on medical devices or drug delivery carriers. Controlled radical polymerization (RAFT or ATRP) is employed to tailor molecular weight and charge density .

Q. What role does this compound play in the synthesis of STING agonist-based antibody-drug conjugates (ADCs)?

In ADC development, the Boc-protected amino acid is coupled to STING agonist payloads using HATU/HOAt-mediated amidation. The Boc group ensures selective reactivity during conjugation to antibody linkers. For example, it participates in stepwise solid-phase synthesis to attach the agonist to a valine-citrulline protease-cleavable linker. After conjugation, the Boc group is removed under mild acidic conditions to expose the active amine for final bioconjugation .

Q. How is the compound applied in the preparation of isotopically labeled bioactive molecules?

The Boc-protected derivative is used to introduce stable isotopes (e.g., ¹⁵N, ¹³C) into peptides or small molecules. For instance, in the synthesis of isotopically labeled (+)-deoxypyridinoline, the compound undergoes quaternization with an isotopically labeled iodide, followed by Boc deprotection and hydrolysis. This enables precise tracking of metabolic pathways via mass spectrometry or NMR in pharmacokinetic studies .

Q. What strategies optimize the stability of intermediates derived from this compound in aqueous solutions?

To prevent premature deprotection or hydrolysis, intermediates are stored in anhydrous solvents (e.g., DMF, DCM) at −20°C. Buffering reaction media to pH 4–6 minimizes acid-catalyzed Boc cleavage. Lyophilization is preferred for long-term storage of water-sensitive derivatives. Stability studies using accelerated degradation (e.g., 40°C/75% RH) and HPLC monitoring are critical for quality control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。